molecular formula C6H6ClF6NO B14766749 2-Chloro-N,N-bis(2,2,2-trifluoroethyl)acetamide

2-Chloro-N,N-bis(2,2,2-trifluoroethyl)acetamide

Cat. No.: B14766749
M. Wt: 257.56 g/mol
InChI Key: KZICARJEIUZYQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N,N-bis(2,2,2-trifluoroethyl)acetamide is an organic compound with the molecular formula C6H8ClF6NO. It is a colorless liquid that is partially soluble in water and miscible with many organic solvents. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N,N-bis(2,2,2-trifluoroethyl)acetamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process and minimize impurities .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: This compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted acetamides can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction Products: Reduction typically yields amines or alcohols

Scientific Research Applications

2-Chloro-N,N-bis(2,2,2-trifluoroethyl)acetamide is widely used in scientific research due to its versatility:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: It is involved in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the production of specialty chemicals and materials[][4].

Mechanism of Action

The mechanism of action of 2-Chloro-N,N-bis(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

  • 2-Chloro-N-(2,2,2-trifluoroethyl)acetamide
  • 2,2,2-Trifluoroethylamine
  • 2-Chloro-1,1,1-trifluoroethane

Comparison:

Properties

Molecular Formula

C6H6ClF6NO

Molecular Weight

257.56 g/mol

IUPAC Name

2-chloro-N,N-bis(2,2,2-trifluoroethyl)acetamide

InChI

InChI=1S/C6H6ClF6NO/c7-1-4(15)14(2-5(8,9)10)3-6(11,12)13/h1-3H2

InChI Key

KZICARJEIUZYQJ-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)N(CC(F)(F)F)CC(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.